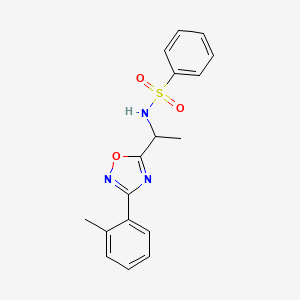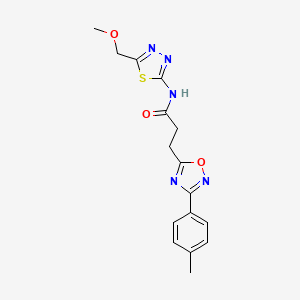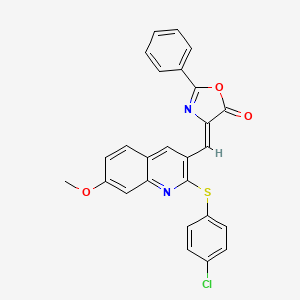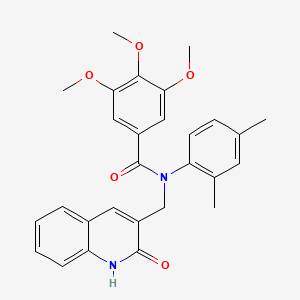
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, also known as PPO, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a non-toxic and water-soluble compound that has been found to exhibit excellent fluorescent properties. PPO has been used in a variety of research fields including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is based on its ability to bind to biomolecules and exhibit fluorescence. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has a high quantum yield and a large Stokes shift, which makes it an excellent fluorescent probe. When N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide binds to a biomolecule, it undergoes a conformational change that results in an increase in fluorescence intensity. The mechanism of action of N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been studied extensively, and it has been found to be highly specific and sensitive.
Biochemical and Physiological Effects:
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been found to have minimal biochemical and physiological effects. It is a non-toxic and water-soluble compound that does not affect the function of biomolecules. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been used in a variety of biological systems, including cells, tissues, and animals, without any adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide in lab experiments include its excellent fluorescent properties, high specificity, and sensitivity. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is also non-toxic and water-soluble, which makes it easy to work with. However, there are some limitations to using N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide in lab experiments. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has a relatively short fluorescence lifetime, which limits its use in time-resolved experiments. In addition, N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has a limited range of excitation and emission wavelengths, which limits its use in certain applications.
Direcciones Futuras
There are several future directions for the use of N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide in scientific research. One area of research is the development of new biosensors based on N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide could be used to develop biosensors for the detection of a wide range of analytes, including drugs, toxins, and environmental pollutants. Another area of research is the study of protein dynamics using N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide could be used to study the conformational changes of proteins in real-time, which could provide insights into the mechanisms of protein function. Finally, N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide could be used in the development of new imaging techniques for biomedical applications. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide could be used as a fluorescent probe for the detection of cancer cells, for example, or for the detection of pathogens in clinical samples.
Conclusion:
In conclusion, N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, or N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, is a chemical compound that has been widely used in scientific research due to its excellent fluorescent properties. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been used in a variety of research fields including biochemistry, pharmacology, and medicinal chemistry. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has a unique mechanism of action based on its ability to bind to biomolecules and exhibit fluorescence. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has minimal biochemical and physiological effects and has several advantages for lab experiments. Finally, there are several future directions for the use of N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide in scientific research, including the development of new biosensors, the study of protein dynamics, and the development of new imaging techniques.
Métodos De Síntesis
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide can be synthesized using a simple two-step process. The first step involves the synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol, which is achieved by reacting 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with phenylhydrazine in the presence of a catalyst. The second step involves the reaction of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol with pivaloyl chloride in the presence of a base to produce N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide.
Aplicaciones Científicas De Investigación
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been widely used in scientific research due to its excellent fluorescent properties. It has been used as a fluorescent probe for the detection of various biomolecules, such as proteins, nucleic acids, and lipids. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has also been used in the development of biosensors for the detection of glucose, cholesterol, and other analytes. In addition, N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been used in the study of protein-protein interactions and protein-ligand interactions.
Propiedades
IUPAC Name |
2,2-dimethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-19(2,3)18(23)20-15-11-9-14(10-12-15)17-21-16(22-24-17)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKDVCKINPKQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7715734.png)












![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)